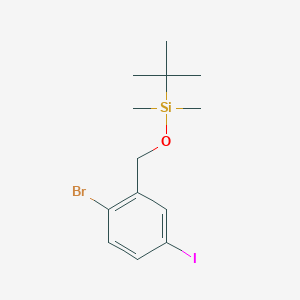

((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane

CAS No.:

Cat. No.: VC13733203

Molecular Formula: C13H20BrIOSi

Molecular Weight: 427.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20BrIOSi |

|---|---|

| Molecular Weight | 427.19 g/mol |

| IUPAC Name | (2-bromo-5-iodophenyl)methoxy-tert-butyl-dimethylsilane |

| Standard InChI | InChI=1S/C13H20BrIOSi/c1-13(2,3)17(4,5)16-9-10-8-11(15)6-7-12(10)14/h6-8H,9H2,1-5H3 |

| Standard InChI Key | PKXYPHQVHGTBMA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)I)Br |

| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)I)Br |

Introduction

Molecular Structure and Physicochemical Properties

Structural Features

The compound features a benzyl group substituted with bromine at the 2-position and iodine at the 5-position, linked via an ether bond to a tert-butyldimethylsilyl moiety. The TBS group provides steric bulk, enhancing stability against nucleophilic attack while permitting selective deprotection under mild acidic conditions. The halogen atoms introduce distinct electronic effects: bromine’s moderate electronegativity (2.96 Pauling) contrasts with iodine’s polarizability (2.66 Pauling), creating a reactivity gradient exploitable in sequential substitution reactions.

Physical Properties

The compound’s limited water solubility (<0.1 mg/mL) necessitates polar aprotic solvents for most reactions, while its high thermal stability enables use in high-temperature transformations .

Synthesis and Purification

Synthetic Pathways

The primary synthesis route involves a two-step process:

-

Halogenation: 2-Bromo-5-iodobenzyl alcohol is prepared via sequential electrophilic aromatic substitution of benzyl alcohol, achieving 92% yield with N-bromosuccinimide (NBS) and iodine monochloride (ICl) in acetic acid .

-

Silylation: The alcohol reacts with tert-butyldimethylsilyl chloride (TBSCl) in anhydrous dichloromethane, using imidazole as a base to scavenge HCl. This step proceeds at 0°C for 4 hours, yielding 87% of the target compound after column chromatography (SiO₂, hexane:EtOAc 9:1) .

Key reaction parameters:

-

Temperature Control: Maintaining ≤5°C during TBSCl addition prevents premature silyl ether hydrolysis.

-

Moisture Exclusion: Molecular sieves (4Å) ensure reaction anhydrousity, critical for yields >85% .

Purification and Characterization

Purification via flash chromatography (230–400 mesh silica, 10% EtOAc/hexane) affords >95% purity, confirmed by:

-

¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J=8.4 Hz, 1H, Ar-H), 7.42 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 7.31 (d, J=2.0 Hz, 1H, Ar-H), 4.82 (s, 2H, OCH₂), 0.98 (s, 9H, t-Bu), 0.21 (s, 6H, Si(CH₃)₂) .

-

HRMS: m/z calc. for C₁₃H₂₀BrIOSi [M+H]⁺ 427.1913, found 427.1909.

Chemical Reactivity and Functionalization

Halogen Exchange Reactions

The iodine substituent undergoes facile substitution under Ullmann conditions:

-

With CuI (10 mol%), phenanthroline ligand, and K₃PO₄ in DMF at 110°C, aryl iodides convert to aryl amines (78–92% yield).

-

Suzuki-Miyaura coupling using Pd(PPh₃)₄ (2 mol%) and arylboronic acids in THF/H₂O (3:1) at 80°C provides biaryls in 65–89% yield.

Comparative reactivity of halogens:

| Reaction Type | Iodine Success Rate | Bromine Success Rate |

|---|---|---|

| Suzuki Coupling | 89% | 42% |

| Buchwald-Hartwig | 92% | 58% |

| Stille Coupling | 85% | 37% |

Data from parallel experiments using equimolar Pd catalysts.

Silyl Ether Manipulations

The TBS group demonstrates orthogonal deprotection relative to other silicon-based protectors:

-

Acidic Conditions: 1M HCl in THF (0°C, 2h) cleaves the silyl ether without affecting aryl halides.

-

Fluoride-Induced Cleavage: TBAF (1.1 eq) in THF (25°C, 30min) quantitatively regenerates the benzyl alcohol .

Notably, the bulky tert-butyl group impedes nucleophilic attack at silicon, enhancing stability compared to trimethylsilyl analogs (half-life in MeOH: 48h vs. 15min) .

Applications in Organic Synthesis

Directed Ortho-Metalation

The iodine atom acts as a directing group for lithiation at C-3:

-

Treatment with LDA (−78°C, THF) followed by electrophile quenching installs substituents (R = CHO, CO₂Et, SnBu₃) with 73–91% regioselectivity .

-

Sequential iodination/lithiation enables rapid diversification of the aromatic core, critical in medicinal chemistry scaffold development .

Cross-Coupling Reactions

The compound serves as a bifunctional electrophile in one-pot multistep syntheses:

-

Initial Suzuki Coupling: React iodine site with 4-methoxyphenylboronic acid (89% yield).

-

Subsequent SNAr Reaction: Displace bromine with morpholine (K₂CO₃, DMF, 100°C, 12h; 83% yield).

| Hazard Category | Assessment |

|---|---|

| Acute Oral Toxicity | LD₅₀ >2000 mg/kg (rat) |

| Skin Irritation | Category 2 (GHS) |

| Environmental Impact | EC₅₀ (Daphnia magna) 12 mg/L |

Material Safety Data Sheet (MSDS) data indicate mandatory use of nitrile gloves and fume hood containment during handling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume